molecular formula C7H13FO2 B6617321 5-fluoro-2,2-dimethylpentanoic acid CAS No. 1519908-15-6

5-fluoro-2,2-dimethylpentanoic acid

Cat. No.: B6617321
CAS No.: 1519908-15-6
M. Wt: 148.18 g/mol
InChI Key: XCFOXOIABACXKO-UHFFFAOYSA-N
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Description

5-fluoro-2,2-dimethylpentanoic acid: is an organic compound that belongs to the class of fluorinated carboxylic acids It is characterized by the presence of a fluorine atom attached to the second carbon of a pentanoic acid chain, which also contains two methyl groups at the same carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-2,2-dimethylpentanoic acid can be achieved through several methods. One common approach involves the fluorination of 2,2-dimethylpentanoic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired fluorinated product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, the use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 5-fluoro-2,2-dimethylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-fluoro-2,2-dimethylpentanoic acid is used as a building block in organic synthesis

Biology: In biological research, fluorinated compounds like this compound are used to study enzyme interactions and metabolic pathways. The presence of fluorine can alter the biological activity of molecules, making them useful probes in biochemical studies.

Medicine: Fluorinated carboxylic acids are explored for their potential therapeutic applications. They can serve as precursors for the synthesis of pharmaceuticals, particularly in the development of drugs with improved pharmacokinetic properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its incorporation into polymers and other materials can enhance their performance characteristics, such as thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 5-fluoro-2,2-dimethylpentanoic acid involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes and receptors. This can modulate the activity of biological pathways, making the compound a valuable tool in drug discovery and development.

Comparison with Similar Compounds

    2,2-dimethylpentanoic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.

    5-fluoro-2-methylpentanoic acid: Contains a single methyl group, leading to variations in reactivity and applications.

    5-fluoro-2,2-dimethylhexanoic acid: An extended carbon chain, which can affect its physical and chemical properties.

Uniqueness: 5-fluoro-2,2-dimethylpentanoic acid is unique due to the presence of both fluorine and two methyl groups at the same carbon position. This structural feature imparts distinct chemical reactivity and biological activity, making it a versatile compound in various research and industrial applications.

Properties

IUPAC Name

5-fluoro-2,2-dimethylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13FO2/c1-7(2,6(9)10)4-3-5-8/h3-5H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCFOXOIABACXKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCF)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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